molecular formula C15H9ClN4O4 B2685612 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 865249-28-1

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Cat. No. B2685612
CAS RN: 865249-28-1
M. Wt: 344.71
InChI Key: SEOXPMJXRLJJTE-UHFFFAOYSA-N
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Description

The compound “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a nitro group, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, for example, is a heterocyclic ring that includes two nitrogen atoms and one oxygen atom . The presence of the nitro group and the amide group could also significantly affect the compound’s structure and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the nitro group could make this compound more reactive, while the amide group could affect its solubility in different solvents .

Scientific Research Applications

Crystal Engineering and Molecular Interactions

Research in crystal engineering has highlighted the importance of hydrogen bonds and halogen bonds in designing crystal structures. The study by Saha, Nangia, and Jaskólski (2005) demonstrates how molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions can be utilized in complexes, showing the potential of such interactions in crystal design. This research suggests the possibility of using compounds like N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide in the development of new crystalline materials through careful manipulation of hydrogen and halogen bonding patterns (Saha, Nangia, & Jaskólski, 2005).

Molecular Structure Analysis

The compound's structure and interactions have also been a subject of study. Limbach, Detert, and Schollmeyer (2016) explored the structural properties of a closely related compound, providing insights into its planarity and the inclination angles between different molecular units. Such studies contribute to understanding the molecular geometry and potential interactions of this compound, which can be crucial for its applications in materials science and molecular engineering (Limbach, Detert, & Schollmeyer, 2016).

Synthesis and Antimicrobial Evaluation

A significant area of application for compounds like this compound is in the synthesis of new molecules with potential antimicrobial properties. For example, Machado et al. (2005) investigated the synthesis, toxicity towards brine shrimp (Artemia salina Leach), and antimicrobial activity of various oxadiazoles, highlighting the role of structural modifications in enhancing biological activity. This research suggests the utility of this compound derivatives in developing new antimicrobial agents (Machado et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide may also interact with various biological targets.

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities , suggesting that this compound may affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to inhibit the growth of various cell lines , suggesting that this compound may have similar effects.

Future Directions

The study of novel organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical synthesis . Further studies could explore the properties and potential applications of this compound in more detail.

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O4/c16-12-4-2-1-3-11(12)14-18-19-15(24-14)17-13(21)9-5-7-10(8-6-9)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOXPMJXRLJJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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